Morindin
Overview
Description
Morindin is an anthraquinone glycoside found in several species of the Morinda genus, particularly Morinda tinctoria (Indian mulberry tree) and Morinda citrifolia (noni). It is known for its bright red aglycone, morindone, which is produced through chemical or enzymatic hydrolysis of this compound .
Mechanism of Action
Target of Action
Morindin, an anthraquinone glycoside, primarily targets the Histone Deacetylases (HDACs), particularly the HDAC3 isoform . HDACs are enzymes that play a crucial role in the regulation of gene expression and are implicated in various diseases, including cancer .
Mode of Action
This compound interacts with its target, HDAC3, by forming hydrogen bonds with specific amino acids, namely ASP57 and ARG301 . This interaction potentially inhibits the activity of HDAC3, thereby influencing the regulation of gene expression .
Biochemical Pathways
This could potentially affect a variety of cellular processes, including cell cycle regulation, apoptosis, and other vital cellular processes .
Pharmacokinetics
citrifolia (noni) . Chemical or enzymatic hydrolysis of this compound yields its bright red aglycone, morindone .
Result of Action
The molecular and cellular effects of this compound’s action are largely attributed to its interaction with HDAC3. By potentially inhibiting HDAC3, this compound may influence gene expression and subsequently affect various cellular processes . Furthermore, this compound has been associated with anti-inflammatory, antioxidant, and apoptosis-inducing effects, which contribute to its anticancerous activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morindin involves the extraction from natural sources such as the roots of Morinda species. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents like ethanol or methanol.
Hydrolysis: The extracted this compound undergoes hydrolysis to yield morindone.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Morinda species. The process includes:
Cultivation: Large-scale cultivation of Morinda tinctoria or Morinda citrifolia.
Harvesting and Drying: The roots are harvested, cleaned, and dried.
Extraction and Purification: The dried roots are subjected to solvent extraction, followed by purification processes such as crystallization or chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Morindin undergoes various chemical reactions, including:
Hydrolysis: Produces morindone, a bright red compound.
Oxidation: Can lead to the formation of different oxidized products.
Reduction: May yield reduced forms of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Morindone: The primary product of hydrolysis.
Oxidized and Reduced Forms: Depending on the specific reagents and conditions used.
Scientific Research Applications
Morindin has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and in the study of anthraquinone derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential anticancer, anti-inflammatory, and analgesic effects.
Industry: Used in the production of natural dyes and pigments.
Comparison with Similar Compounds
Morindin is compared with other anthraquinone glycosides such as:
Morindone: The aglycone form of this compound, known for its bright red color.
Damnacanthal: Another anthraquinone compound with similar biological activities.
Alizarin: A related compound used as a dye and in biological research.
Uniqueness
This compound is unique due to its dual role as a natural dye and a bioactive compound with potential therapeutic applications. Its ability to undergo hydrolysis to form morindone adds to its versatility .
Properties
IUPAC Name |
1,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3/t11-,13-,19+,21-,22+,23-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLAQGRQOILFBG-UHCLWRNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209193 | |
Record name | Morindin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60450-21-7 | |
Record name | Morindin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060450217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morindin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORINDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56N4L816F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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